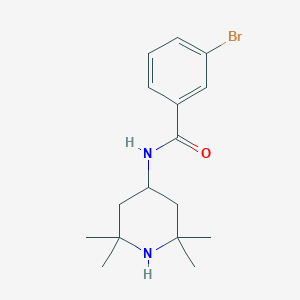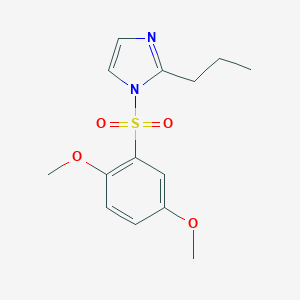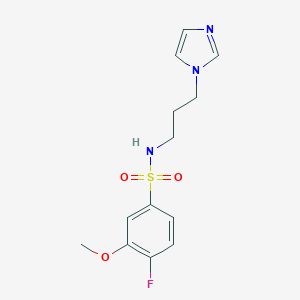![molecular formula C18H24N2O5S2 B225220 N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide, also known as NSC-681239, is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against a wide range of diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of several key enzymes and signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and is involved in tumor growth and metastasis. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to modulate the activity of immune cells, leading to the suppression of inflammation and the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes and signaling pathways, making it an ideal tool for studying their roles in various biological processes. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has several potential future directions for scientific research. One potential direction is the development of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and autoimmune disorders. Another potential direction is the use of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide as a tool for studying the roles of carbonic anhydrase IX, the PI3K/Akt/mTOR signaling pathway, and NF-κB in various biological processes. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide in vivo.
Synthesemethoden
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide can be synthesized by reacting 4-amino-3-isopropylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine and sodium sulfite to yield N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide. This synthesis method has been optimized to yield high purity and yield of N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide has been shown to exhibit immunomodulatory activity by regulating the activity of immune cells such as T cells and macrophages.
Eigenschaften
Produktname |
N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide |
|---|---|
Molekularformel |
C18H24N2O5S2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-propan-2-yl-4-[4-(propan-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S2/c1-13(2)19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14(3)4/h5-14,19-20H,1-4H3 |
InChI-Schlüssel |
TXNVOBMMMWOTTJ-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
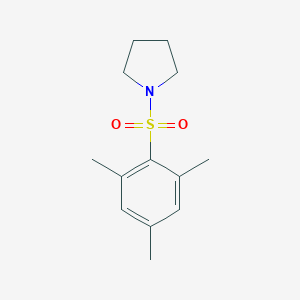
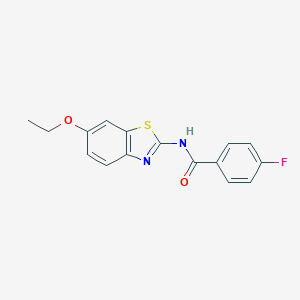
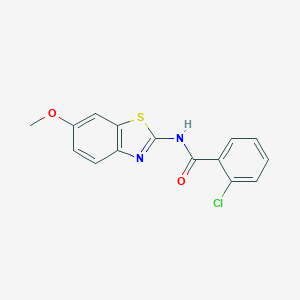
![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)
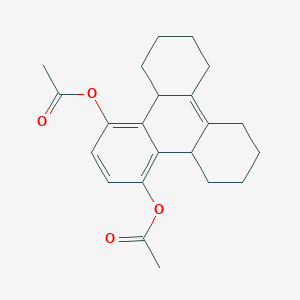
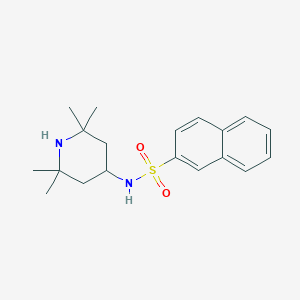
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
